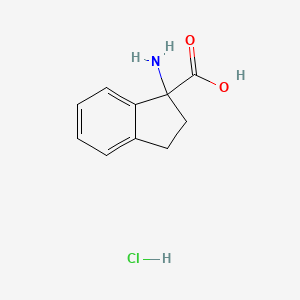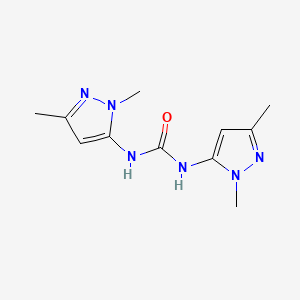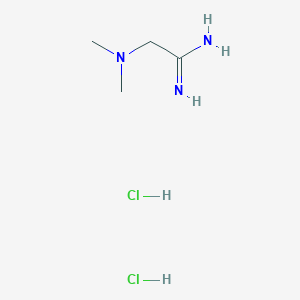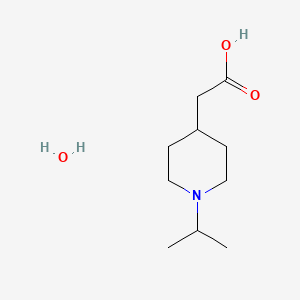
(1-Isopropyl-4-piperidinyl)acetic acid hydrate
Übersicht
Beschreibung
“(1-Isopropyl-4-piperidinyl)acetic acid hydrate” is a chemical compound with the CAS Number: 1185436-47-8. It has a molecular weight of 203.28 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 203.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods : The indirect hydration of propylene is a method to produce isopropyl alcohol, an integral component in the synthesis of compounds related to (1-Isopropyl-4-piperidinyl)acetic acid hydrate. The process involves reacting propylene with sulfuric acid to produce mono and diisopropyl sulfates, which are then hydrolyzed to isopropanol (humAn cArcinogens, 2008).
Regioselective O-deacylation : The compound shows potential in the regioselective O-deacylation of fully acylated glycosides and 1,2-O-isopropylidenealdofuranose derivatives, demonstrating its utility in chemical transformations (Hoshiharu Ishido et al., 1981).
Hydration Studies : Research on the hydration of acetic acid and acetate ion in water provides insights into the behavior of compounds like this compound in aqueous environments (M. V. Fedotova & S. E. Kruchinin, 2011).
Catalytic Applications : The compound could potentially be involved in catalytic processes such as crossed aldol condensations, indicating its relevance in synthetic organic chemistry (D. Mead et al., 1985).
Chemical Reactions and Applications
Acylation Reactions : The compound is useful in acylation reactions, as shown in studies involving [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, indicating its utility in creating new amides and acylpyrazoles (N. S. Arutjunyan et al., 2013).
Analytical Chemistry Applications : It may be used in volumetric analyses, as isopropyl alcohol, a related compound, is quantitatively oxidized to acetic acid and carbon dioxide for volumetric estimation (K. Grover & R. C. Mehrotra, 1958).
Pharmaceutical Compound Synthesis : In pharmaceutical research, it's used in the synthesis of complex compounds like zwitterionic 5-HT4 receptor agonists (T. Kojima et al., 2008).
Esterification Reactions : It plays a role in the esterification kinetics in titanium isopropoxide-acetic acid solutions, highlighting its importance in industrial chemical processes (D. Birnie, 2000).
Electrochemical Studies : It's relevant in the synthesis of novel Mannich bases for electrochemical applications, suggesting its potential in developing new electrochemical materials (K. Naik et al., 2013).
Heterocyclic Compound Synthesis : The compound is significant in the synthesis of heterocyclic compounds, indicating its utility in diverse chemical syntheses (J. Deruiter et al., 1987).
Catalyst Development : It may aid in the synthesis of pyranopyrazole derivatives, showcasing its application in catalyst development (A. R. Moosavi‐Zare et al., 2016).
Surface Speciation Studies : It could be involved in surface speciation studies of acetic acid-water mixtures, which is vital in understanding surface chemistry (C. M. Johnson et al., 2005).
Magnetic Catalysts : The compound may contribute to the functionalization of iron oxide nanoparticles for use as magnetically recoverable catalysts, essential in green chemistry (S. Gage et al., 2013).
Hybrid Process Applications : It is involved in the esterification of acetic acid with isopropanol coupled with pervaporation, indicating its potential in enhancing equilibrium-limited chemical reactions (M. Sanz & J. Gmehling, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSEIQRMVPILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




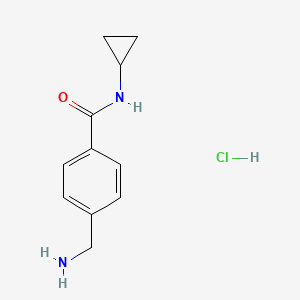

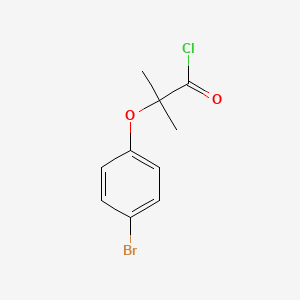
amine dihydrochloride](/img/structure/B1372028.png)
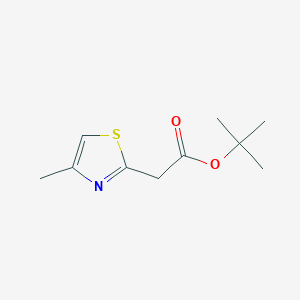
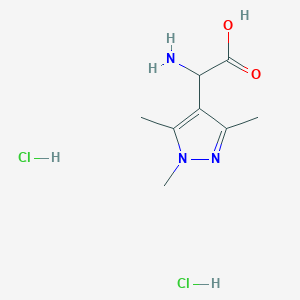
![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)
![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)
![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)
